Hexaketocyclohexane hydrate

Catalog No.
S3400389
CAS No.
1894538-97-6
M.F
C6H2O7
M. Wt
186.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexaketocyclohexane hydrate

CAS Number

1894538-97-6

Product Name

Hexaketocyclohexane hydrate

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexone;hydrate

Molecular Formula

C6H2O7

Molecular Weight

186.08 g/mol

InChI

InChI=1S/C6O6.H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;/h;1H2

InChI Key

OUXVUWQMYXFGDI-UHFFFAOYSA-N

SMILES

C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O.O

Canonical SMILES

C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O.O

Hexaketocyclohexane hydrate is a chemical compound characterized by its highly oxidized structure, consisting of a cyclohexane ring with six ketone groups (C=O) attached to each carbon atom. Its formula can be represented as C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O·H2O, indicating the presence of a water molecule associated with the cyclohexane derivative. This compound, also known as triquinoyl, is the fully oxidized form of cyclohexane and is notable for its high polarity due to the multiple ketone groups, which can engage in hydrogen bonding with water molecules.

There is no current research available on the mechanism of action of hexaketocyclohexane hydrate. Due to its instability and lack of reported applications, it is unlikely to have a significant biological role.

  • Corrosivity: The presence of multiple ketone groups might make it corrosive to skin and eyes [].
  • Reactivity: It might react violently with water or other reducing agents due to its highly oxidized state [].

Pharmaceutical Research

The presence of six ketone groups in a cyclic arrangement makes hexaketocyclohexane a potentially valuable scaffold for drug discovery. Ketone groups can participate in various biological interactions, and researchers are investigating the potential of this compound as a starting point for the development of new drugs targeting various diseases. Studies have shown that hexaketocyclohexane derivatives exhibit promising activity against different types of cancer cells [].

Biomaterials Research

The high water solubility and potential biocompatibility of hexaketocyclohexane hydrate make it a candidate for exploration in the development of biomaterials. Biomaterials are engineered materials used for various medical applications, such as implants, drug delivery systems, and tissue engineering scaffolds. Researchers are investigating the ability of hexaketocyclohexane-based materials to interact with biological systems and support cell growth and function [].

Due to its structure:

  • Hydrolysis: The compound is likely to undergo hydrolysis, reacting with water to yield simpler organic acids and carbon dioxide.
  • Decarboxylation: Under acidic or basic conditions, the ketone groups may lose carbon dioxide, leading to fragmentation of the cyclohexane ring.
  • Oxidation and Reduction: The presence of multiple ketone groups allows for various oxidation and reduction reactions, although specific reaction rates and mechanisms remain poorly documented due to limited research on this compound.

Hexaketocyclohexane hydrate shares structural similarities with several other compounds. Below are some comparable compounds along with their unique features:

Compound NameStructure DescriptionUnique Features
HexaketocyclohexaneCyclohexane ring with six ketone groupsHighly oxidized; potential drug scaffold
Dodecahydroxycyclohexane dihydrateCyclohexane ring with twelve hydroxyl groupsHigh density; extensive hydrogen bonding
CyclohexanoneCyclohexane ring with one ketone groupLess oxidized; simpler structure
TriquinoylSame as hexaketocyclohexane; often used interchangeablyFully oxidized form of cyclohexane

Hexaketocyclohexane hydrate stands out due to its unique combination of six ketone functionalities and its hydrated form, which enhances its polarity and potential interactions in biological systems.

Dates

Modify: 2023-08-19

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